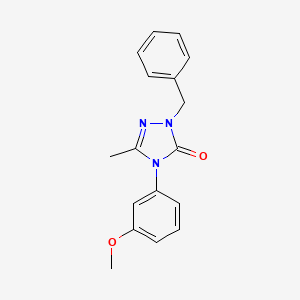

![molecular formula C17H16N4O3 B2667702 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-24-1](/img/structure/B2667702.png)

1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

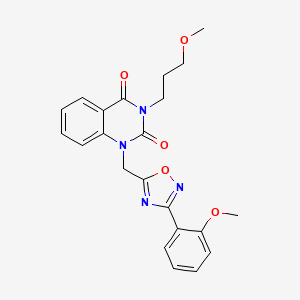

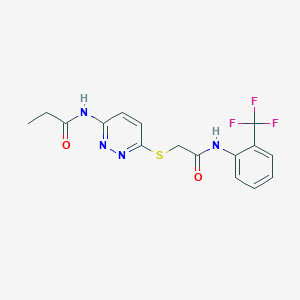

The compound “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex heterocyclic compound. It contains an oxazolo[2,3-f]purine core, which is a type of purine derivative. Purines are fundamental components of nucleic acids and many other biological molecules . The compound also contains a phenethyl group, which is a common structural motif in many bioactive compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds like imidazole and benzimidazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .Aplicaciones Científicas De Investigación

Receptor Affinity and Pharmacological Evaluation

Purine derivatives have been extensively studied for their receptor affinity, particularly towards serotoninergic and dopaminergic receptors, which play a crucial role in mood regulation and neurological functions. For example, compounds with a purine-2,4-dione nucleus have shown significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, demonstrating potential as anxiolytic and antidepressant agents. Docking studies suggest that substituents at specific positions of the purine structure can be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Structural Analysis

The synthesis and characterization of purine derivatives have been pivotal in exploring their potential applications. For instance, the synthesis of mesoionic purinone analogs has contributed to understanding the properties and reactivities of purine compounds under various conditions, which is crucial for designing drugs with improved efficacy and stability (Coburn & Taylor, 1982).

Molecular Interactions and Pharmacological Potential

Studies have also focused on the molecular interactions and topology of interactions in polymorphs of methylxanthines, a category related to purines, to elucidate the biological activity profile of these compounds. Such research helps in understanding the nature of intra- and intermolecular interactions, including hydrogen bonds and π···π stacking interactions, which are fundamental for the recognition and binding processes in biological systems (Latosinska et al., 2014).

Novel Derivatives and Therapeutic Applications

Further research includes the development of novel purine derivatives, such as selenyl and thiadiazolyl compounds, which have been synthesized and evaluated for their structural properties and potential therapeutic applications. These efforts illustrate the ongoing exploration of purine structures to discover new drugs and therapeutic agents (Gobouri, 2020).

Safety and Hazards

Direcciones Futuras

Given the importance of purine derivatives in biology and medicine, it’s possible that “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” and related compounds could be subjects of future research. They might be explored for potential therapeutic applications, or used as tools to study biological processes .

Propiedades

IUPAC Name |

4,7-dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-10-21-13-14(18-16(21)24-11)19(2)17(23)20(15(13)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBBBQWNIBPSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667634.png)

![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)